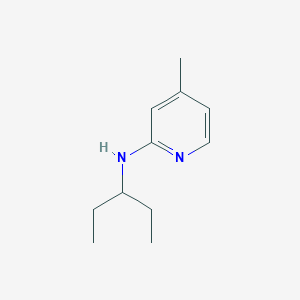4-Methyl-N-(pentan-3-yl)pyridin-2-amine
CAS No.:
Cat. No.: VC19951958
Molecular Formula: C11H18N2
Molecular Weight: 178.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H18N2 |
|---|---|
| Molecular Weight | 178.27 g/mol |
| IUPAC Name | 4-methyl-N-pentan-3-ylpyridin-2-amine |
| Standard InChI | InChI=1S/C11H18N2/c1-4-10(5-2)13-11-8-9(3)6-7-12-11/h6-8,10H,4-5H2,1-3H3,(H,12,13) |
| Standard InChI Key | LPMBVZPGNNDIPD-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)NC1=NC=CC(=C1)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a six-membered pyridine ring with a methyl group at the 4-position and a secondary amine at the 2-position, bonded to a pentan-3-yl chain. The IUPAC name, 4-methyl-N-(pentan-3-yl)pyridin-2-amine, reflects this substitution pattern. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 178.27 g/mol |
| SMILES | CC(C)CC(C)NC1=NC=CC(=C1)C |
| InChIKey | IYBVJXIDSKKYCZ-UHFFFAOYSA-N |
The branched pentan-3-yl group enhances lipophilicity, influencing solubility and membrane permeability .
Stereochemical Considerations
The presence of a chiral center at the pentan-3-yl group introduces stereoisomerism. Enantiomeric resolution may be required for applications demanding stereochemical purity, though synthetic routes often yield racemic mixtures unless asymmetric synthesis is employed .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is typically synthesized via nucleophilic substitution or reductive amination. A common approach involves alkylating 4-methylpyridin-2-amine with 3-bromopentane under basic conditions:
Reaction Scheme:
Optimized Conditions:
-
Solvent: Dimethylformamide (DMF) or acetonitrile
-
Base: Potassium carbonate (KCO)
-
Temperature: 80–100°C (reflux)
Industrial Production
Scalable synthesis necessitates cost-effective reagents and streamlined purification. Continuous-flow reactors and catalytic methods (e.g., palladium-catalyzed coupling) are under investigation to improve efficiency. Industrial protocols emphasize:
-
Catalyst Optimization: Transition-metal catalysts to reduce reaction time.
Physicochemical Properties
Solubility and Partition Coefficients
-
Aqueous Solubility: Low (<1 mg/mL at 25°C) due to hydrophobic pentan-3-yl and methyl groups.
-
logP (Octanol-Water): Estimated at 2.8 ± 0.3, indicating moderate lipophilicity .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, CDCl):
Mass Spectrometry
Regulatory Status
No regulatory approvals or restrictions are currently reported. Compliance with REACH and TSCA guidelines is advised for industrial production .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume